

Best practices for long-term storage of MTX115325

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Compound of Interest

Compound Name: MTX115325

Cat. No.: B12387795

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Technical Support Center: MTX115325

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of **MTX115325**, a potent and selective USP30 inhibitor. Additionally, it offers detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Long-Term Storage of MTX115325

Proper storage of **MTX115325** is critical to maintain its stability and activity. Below are the recommended storage conditions for the compound in both solid and solvent forms.

Recommended Storage Conditions:

Form	Storage Temperature	Duration	Notes
Powder	-20°C	3 years	Protect from light and moisture.
In Solvent (e.g., DMSO)	-80°C	6 months	Aliquot to avoid repeated freeze-thaw cycles.
-20°C	1 month	For short-term storage of working solutions.	

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **MTX115325**?

A1: **MTX115325** is a potent, selective, and brain-penetrant inhibitor of Ubiquitin-Specific Protease 30 (USP30).[1][2] USP30 is a deubiquitinating enzyme localized to the outer mitochondrial membrane that removes ubiquitin chains from mitochondrial proteins, thereby suppressing mitophagy. By inhibiting USP30, **MTX115325** increases the ubiquitination of mitochondrial outer membrane proteins, such as TOM20, which in turn promotes the clearance of damaged mitochondria through mitophagy.[1] This neuroprotective activity has been demonstrated in models of Parkinson's disease.[1][3]

Q2: What is the recommended solvent for dissolving **MTX115325**?

A2: **MTX115325** is soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, a stock solution of up to 250 mg/mL can be prepared in DMSO with the aid of ultrasonication.[1] It is important to use newly opened, anhydrous DMSO as the compound is hygroscopic.[1]

Q3: What are the recommended concentrations for in vitro assays?

A3: The effective concentration of **MTX115325** in vitro can vary depending on the cell type and assay. In HeLa and SH-SY5Y cells, concentrations ranging from 10 nM to 1 µM have been shown to promote the ubiquitination of TOM20 and induce mitophagy.[1] The IC₅₀ for USP30 inhibition in biochemical assays is approximately 12 nM, while the EC₅₀ for increasing TOM20 ubiquitination in cells is around 32 nM.[1][2]

Q4: What are the recommended dosages for in vivo animal studies?

A4: In mouse models of Parkinson's disease, **MTX115325** has been administered by oral gavage at doses of 15 mg/kg and 50 mg/kg, typically twice daily.[1][4] A single oral dose of 10 mg/kg has been shown to have excellent bioavailability and brain penetration.[1]

Troubleshooting Guides

Issue 1: Inconsistent results in in vitro ubiquitination assays.

- Possible Cause 1: Compound degradation.
 - Solution: Ensure that **MTX115325** stock solutions are stored correctly at -80°C and have not undergone multiple freeze-thaw cycles. Prepare fresh working dilutions for each experiment.
- Possible Cause 2: Suboptimal cell conditions.
 - Solution: Ensure cells are healthy and not overgrown. For mitophagy induction, cells can be challenged with mitochondrial toxins like antimycin A and oligomycin A to enhance the effect of **MTX115325**. [2]
- Possible Cause 3: Inefficient lysis or immunoprecipitation.
 - Solution: Use a lysis buffer containing deubiquitinase (DUB) inhibitors (e.g., NEM) and proteasome inhibitors (e.g., MG132) to preserve the ubiquitinated state of proteins. Optimize antibody concentrations and incubation times for immunoprecipitation.

Issue 2: High variability in in vivo study outcomes.

- Possible Cause 1: Improper compound formulation or administration.
 - Solution: Ensure **MTX115325** is fully solubilized before administration. For oral gavage, ensure consistent and accurate dosing technique to minimize stress and variability in absorption.
- Possible Cause 2: Insufficient drug exposure.

- Solution: Confirm the dosing regimen is sufficient to maintain plasma and brain concentrations above the EC50 for the duration of the experiment. Pharmacokinetic studies can help determine the optimal dosing frequency. A 50 mg/kg dosage has been shown to keep drug concentrations above the EC50 for TOM20 ubiquitination.[1]

Experimental Protocols

1. In Vitro USP30 Inhibition Assay (Fluorescence Polarization)

This protocol describes a biochemical assay to measure the inhibition of USP30 by **MTX115325** using fluorescence polarization.

- Materials:
 - Recombinant human USP30 enzyme
 - Ubiquitin-rhodamine 110 substrate
 - Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM DTT, 0.01% Tween-20)
 - **MTX115325**
 - 384-well black, low-volume plates
 - Plate reader capable of measuring fluorescence polarization
- Methodology:
 - Prepare a serial dilution of **MTX115325** in DMSO, and then dilute in assay buffer.
 - Add 5 µL of the diluted **MTX115325** or vehicle control to the wells of the 384-well plate.
 - Add 5 µL of recombinant USP30 enzyme (e.g., 10 nM final concentration) to each well.
 - Incubate at room temperature for 30 minutes.
 - Initiate the reaction by adding 10 µL of ubiquitin-rhodamine 110 substrate (e.g., 50 nM final concentration).

- Read the fluorescence polarization signal at regular intervals (e.g., every 5 minutes for 60 minutes) using an appropriate plate reader.
- Calculate the percent inhibition and determine the IC₅₀ value.

2. Western Blot for TOM20 Ubiquitination

This protocol details the detection of increased TOM20 ubiquitination in cells treated with **MTX115325**.

- Materials:
 - HeLa or SH-SY5Y cells
 - **MTX115325**
 - Cell culture medium and reagents
 - Lysis buffer (RIPA buffer supplemented with protease inhibitors, phosphatase inhibitors, and DUB inhibitors like NEM)
 - Primary antibodies: anti-TOM20, anti-ubiquitin
 - HRP-conjugated secondary antibodies
 - SDS-PAGE gels and Western blot equipment
- Methodology:
 - Plate cells and allow them to adhere overnight.
 - Treat cells with various concentrations of **MTX115325** (e.g., 0.01, 0.1, 1 μ M) or vehicle control for 90 minutes.^[1]
 - Lyse the cells in ice-cold lysis buffer.
 - Determine protein concentration using a BCA assay.
 - Separate 20-30 μ g of protein per lane on an SDS-PAGE gel.

- Transfer proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with primary antibodies (anti-TOM20 and anti-ubiquitin) overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Develop the blot using a chemiluminescent substrate and image the results. Look for higher molecular weight bands corresponding to ubiquitinated TOM20.

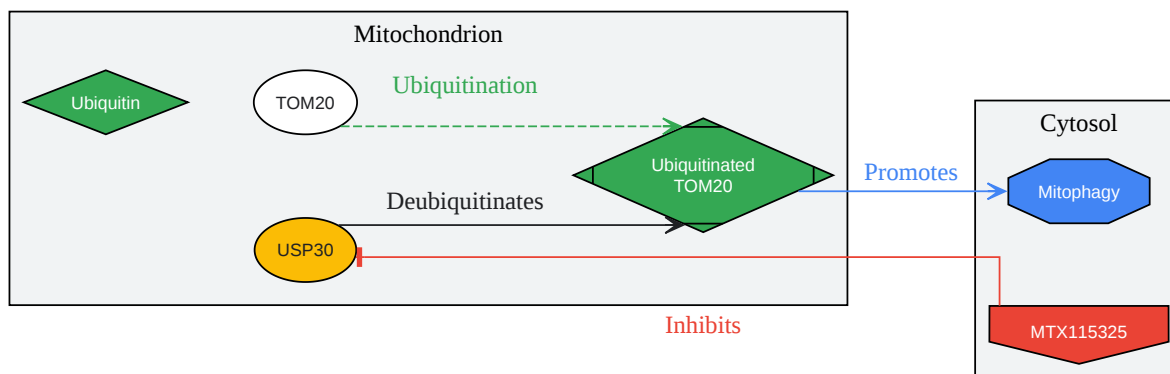
3. In Vivo Administration via Oral Gavage in Mice

This protocol provides a general guideline for the oral administration of **MTX115325** to mice.

- Materials:
 - **MTX115325**
 - Vehicle (e.g., 0.5% methylcellulose in water)
 - Mice (e.g., C57BL/6)
 - Oral gavage needles (20-22 gauge, ball-tipped)
 - Syringes
- Methodology:
 - Prepare the dosing solution of **MTX115325** in the chosen vehicle. Ensure it is a homogenous suspension or solution.
 - Accurately weigh each mouse to determine the correct dosing volume (typically 5-10 mL/kg).

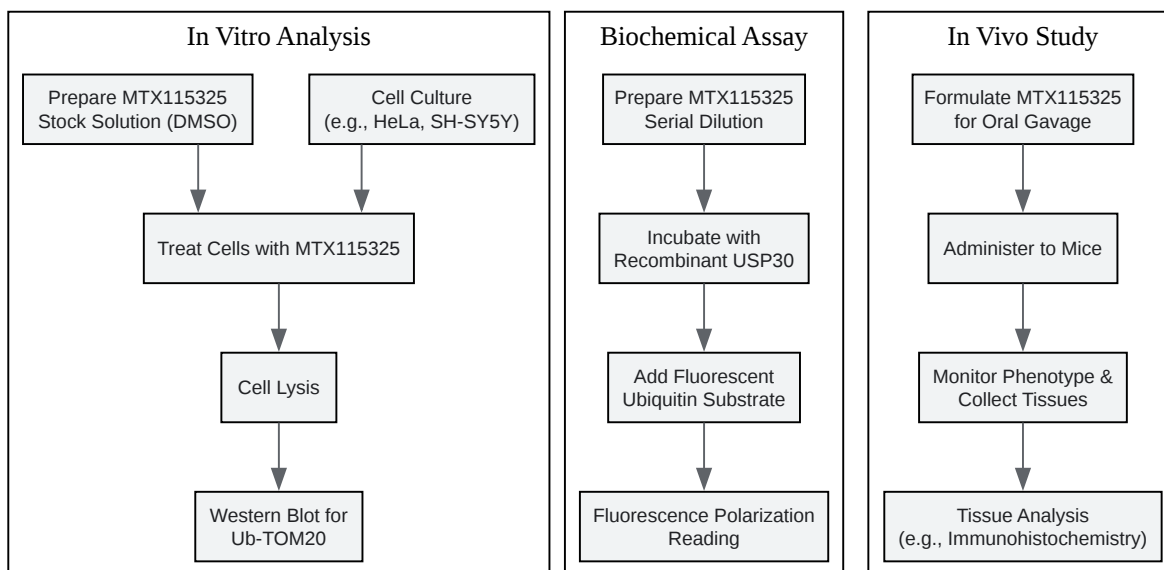
- Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
- Insert the gavage needle into the esophagus via the side of the mouth. Do not force the needle.
- Once the needle is correctly positioned in the esophagus, slowly administer the dosing solution.
- Carefully remove the needle and return the mouse to its cage.
- Monitor the animal for any signs of distress after the procedure.

Visualizations



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Caption: Signaling pathway of **MTX115325** in promoting mitophagy.



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Caption: General experimental workflows for **MTX115325**.

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